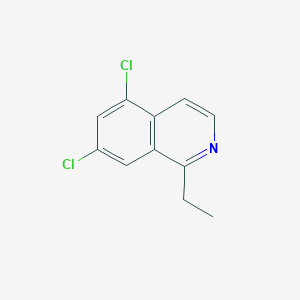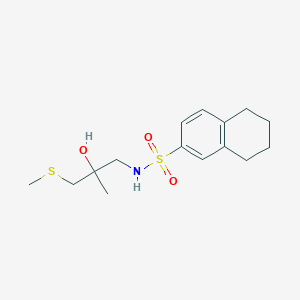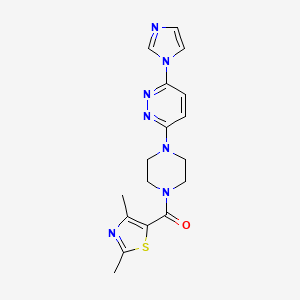![molecular formula C12H18N2O B2872705 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine CAS No. 2201737-61-1](/img/structure/B2872705.png)
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-Methylpiperidin-3-yl)methoxy]pyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are part of multicomponent reactions that lead to the formation of the compound .Wissenschaftliche Forschungsanwendungen
Mu-Opioid Receptor Agonists
One notable application of related compounds is in the development of mu-opioid receptor agonists, such as Oliceridine, which selectively activates G protein and β-arrestin signaling pathways. This approach aims to provide the analgesic benefits of pure opioid agonists while minimizing adverse effects, highlighting the potential for novel analgesic therapies (Urits et al., 2019).
Chemical Properties and Complexes
The chemical and physical properties of pyridine derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, have been extensively reviewed. These compounds are notable for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential interest for future investigations (Boča et al., 2011).
Corrosion Inhibitors
Quinoline derivatives, which share structural similarities with pyridine compounds, have been used as effective anticorrosive materials. Their high electron density and ability to form stable chelating complexes make them suitable for protecting metallic surfaces against corrosion, emphasizing the importance of such compounds in industrial applications (Verma et al., 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives are vital in medicinal chemistry, exhibiting a range of biological activities including antibacterial, antioxidant, and anticancer properties. Additionally, they are used in chemosensing applications for detecting various species, underscoring their versatility in both health and environmental monitoring (Abu-Taweel et al., 2022).
Agrochemicals
Pyridine-based compounds also play a critical role in agrochemicals, serving as fungicides, insecticides, and herbicides. The discovery and development of these compounds often leverage Intermediate Derivatization Methods, highlighting the ongoing need for innovative approaches to meet agricultural demands (Guan et al., 2016).
Atmospheric Reactivity
Methoxyphenols, related to methoxy pyridines, are investigated for their atmospheric reactivity, particularly as tracers for biomass burning. Understanding their degradation pathways, including reactions with OH and NO3 radicals, is crucial for assessing their environmental impact and contribution to secondary organic aerosol formation (Liu et al., 2022).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Biochemical Pathways
Piperidine derivatives have been extensively studied for their potential as anticancer drugs acting on various important receptors .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .
Result of Action
Piperidine derivatives have shown potential as anticancer drugs acting on various important receptors .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Zukünftige Richtungen
The future directions for “2-[(1-Methylpiperidin-3-yl)methoxy]pyridine” and similar compounds involve the continued synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . The focus is on different pyridine targets as anticancer and their pharmacophoric elements controlling its activity .
Eigenschaften
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-8-4-5-11(9-14)10-15-12-6-2-3-7-13-12/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKKXTUFUOJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)




![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)


![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
